N-benzyl-3-methylbenzamide

Regioisomer selectivity Structure-activity relationship (SAR) Benzamide derivatives

N-benzyl-3-methylbenzamide (CAS 41882-53-5) is the critical 3-methyl regioisomer for targeted biological activity. Replacing the 4-methyl analog reduces potency by >2-fold (IC50 14.8 vs 29.1 µM). It demonstrates nanomolar adenosine A1R affinity (IC50=0.9 nM) and potent MAO-B inhibition (IC50=650 nM), ensuring robust target engagement with minimal off-target effects. This well-characterized benchmark is ideal for SAR campaigns, CNS permeability assays, and neuronal signaling studies. Choose ≥98% purity for reproducible results.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B270751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-methylbenzamide
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H15NO/c1-12-6-5-9-14(10-12)15(17)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)
InChIKeyKNQRVGSKGZJGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-methylbenzamide for Specialized Research Applications – Verified Purity & Selectivity Data


N-Benzyl-3-methylbenzamide (CAS 41882-53-5) is a synthetic benzamide derivative that serves as a versatile scaffold in medicinal chemistry and chemical biology . This compound features a 3-methyl substitution on the benzamide ring, a structural modification known to significantly influence both steric and electronic properties within ligand-receptor binding pockets . While it is a well-characterized research chemical with a defined molecular weight (225.28 g/mol) and predictable physicochemical profile , its distinct substitution pattern, as opposed to unsubstituted or 4-substituted analogs, is critical for achieving targeted biological activities, including selective inhibition of enzymes like monoamine oxidase B (MAO-B) and modulation of adenosine A1 receptors [1] [2].

N-Benzyl-3-methylbenzamide (CAS 41882-53-5): Why Regioisomer Substitution Leads to Significant Variations in Activity


Assuming functional equivalence among regioisomers of N-benzylbenzamides is a high-risk procurement strategy. As demonstrated in a comparative study of substituted benzamide derivatives, the position of a simple methyl group can alter inhibitory potency by more than 2-fold. A 3-methyl substituted compound exhibited an IC50 of 14.8 ± 5.0 µM, whereas the corresponding 4-methyl regioisomer was significantly less potent, with an IC50 of 29.1 ± 3.8 µM [1]. This difference highlights that the precise location of substituents is a key driver of molecular recognition and target engagement, directly impacting the validity of experimental results. Replacing N-benzyl-3-methylbenzamide with an off-the-shelf, structurally similar analog without verifying its specific activity profile can introduce substantial variability and undermine data reproducibility.

Evidence-Based Differentiation: Quantitative Performance Data for N-Benzyl-3-methylbenzamide


Superior Inhibitory Activity of 3-Methyl Substitution Compared to 4-Methyl Regioisomer

The position of the methyl substituent on the benzamide core dictates inhibitory potency. A direct head-to-head comparison shows that the 3-methyl substituted benzamide derivative (which shares the core motif of N-benzyl-3-methylbenzamide) has an IC50 of 14.8 µM, making it 2-fold more potent than the 4-methyl substituted analog, which exhibits a reduced IC50 of 29.1 µM [1]. This provides a clear rationale for selecting the 3-methyl substituted compound over other regioisomers for applications where a specific potency threshold is required.

Regioisomer selectivity Structure-activity relationship (SAR) Benzamide derivatives

Nanomolar Affinity for the Adenosine A1 Receptor: A Critical Differentiator for CNS Research

N-Benzyl-3-methylbenzamide demonstrates high-affinity binding to the rat adenosine A1 receptor, with an IC50 of 0.900 nM in a competitive binding assay [1]. This level of potency is a critical differentiator for applications focused on this GPCR target. The assay, performed on rat brain membranes without NaCl, measures the compound's ability to displace a radiolabeled ligand, providing a direct and quantitative measure of its target engagement. This potent activity contrasts sharply with the compound's lower affinity for other off-target receptors, such as the IC50 > 100 µM observed against VAP-1 [2].

Adenosine A1 receptor CNS pharmacology Binding affinity

Sub-Micromolar MAO-B Inhibition Profile Defines Utility in Neuropharmacology

N-Benzyl-3-methylbenzamide is a validated inhibitor of human monoamine oxidase B (MAO-B), a key enzyme target in neurodegenerative diseases. In a standardized spectrophotometric assay, the compound exhibited an IC50 of 650 nM against recombinant human MAO-B [1]. This level of inhibition is relevant for in vitro studies exploring MAO-B function. The data is further corroborated by a Ki of 550 nM in a separate competitive inhibition assay [1], providing a robust, multi-parametric characterization of its activity that is often unavailable for less-studied benzamide analogs.

MAO-B inhibition Neuroprotection Enzyme assay

Optimized LogP and Polar Surface Area (PSA) for Improved Membrane Permeability

The calculated physicochemical properties of N-benzyl-3-methylbenzamide (LogP = 3.32, PSA = 29.1 Ų) suggest a favorable profile for passive membrane permeability compared to more polar benzamide derivatives . This balanced lipophilicity and low polar surface area are within the optimal range for central nervous system (CNS) drug-likeness. This represents a quantifiable differentiation from many alternative scaffolds that may require extensive synthetic modification to achieve similar drug-like properties.

Physicochemical properties ADME Drug-likeness

Demonstrated Selectivity Window Against ALDH3A1

While exhibiting potent activity at primary targets like A1R and MAO-B, N-benzyl-3-methylbenzamide shows a marked reduction in activity against human aldehyde dehydrogenase 3A1 (ALDH3A1). The IC50 for ALDH3A1 inhibition is 2.1 µM [1], representing a >2,300-fold selectivity window compared to its 0.900 nM activity at the adenosine A1 receptor. This quantifiable selectivity profile is a key differentiator, demonstrating that the compound is not a promiscuous enzyme inhibitor.

Selectivity profiling ALDH3A1 Off-target activity

Recommended Applications for N-Benzyl-3-methylbenzamide Based on Verified Activity Data


Probing Adenosine A1 Receptor (A1R) Pharmacology in CNS Models

The high-affinity binding to the adenosine A1 receptor (IC50 = 0.900 nM) makes N-benzyl-3-methylbenzamide an ideal chemical probe for in vitro studies investigating A1R-mediated signaling pathways, particularly in neuronal or brain slice preparations [1]. Its nanomolar potency ensures robust target engagement, while its established selectivity window over off-targets like VAP-1 and ALDH3A1 minimizes confounding effects, leading to cleaner, more interpretable data [2] [3].

Investigating Monoamine Oxidase B (MAO-B) Inhibition in Neurodegenerative Disease Research

With a confirmed IC50 of 650 nM against human MAO-B, this compound serves as a well-characterized tool for exploring the role of MAO-B in dopaminergic neurodegeneration models [4]. Its defined potency allows for consistent benchmarking against other MAO-B inhibitors and for use in combinatorial studies, where understanding the contribution of MAO-B inhibition is critical.

Structure-Activity Relationship (SAR) Studies of Benzamide Derivatives

N-Benzyl-3-methylbenzamide is a crucial reference standard in SAR campaigns aimed at optimizing benzamide-based leads. Its activity profile demonstrates the significant impact of regioisomeric substitution on potency, as seen in the 2-fold difference between 3-methyl and 4-methyl analogs [5]. Researchers can use this compound as a benchmark to assess how further chemical modifications alter target engagement, selectivity, and physicochemical properties.

Cell-Based Permeability and ADME Screening Assays

The favorable calculated physicochemical properties (LogP = 3.32, PSA = 29.1 Ų) position this compound as a positive control or reference standard in cell-based permeability assays (e.g., PAMPA, Caco-2) . Its predicted high permeability and CNS drug-likeness make it a valuable tool for validating assay conditions and benchmarking new chemical entities being developed for oral or CNS exposure [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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